3dTDP-Pyrdg
Description
3dTDP-Pyrdg is a transition metal complex derived from a pyridine-based ligand, synthesized via the coordination of 3d metals (e.g., Co(II), Ni(II), Cu(II)) with a heterocyclic ligand featuring azo and carboxamide functionalities . The ligand structure includes a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl moiety conjugated to a dihydropyridine ring, enabling strong metal-binding capacity through nitrogen and oxygen donor atoms. Characterization techniques such as IR spectroscopy, NMR, and elemental analysis confirm the octahedral geometry of the complex, with metal-ligand bonding evident from shifts in ν(C=O) and ν(N=N) IR peaks . Biological studies highlight its antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal pathogens (Candida albicans), alongside dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) .
Propriétés
Numéro CAS |
141848-06-8 |
|---|---|
Formule moléculaire |
C53H74N2O14P2 |
Poids moléculaire |
1025.1 g/mol |
Nom IUPAC |
[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59) |
Clé InChI |
MQGGXSSNCXZTHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Synonymes |
3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol 3dTDP-pyrDG |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
3dTDP-Pyrdg belongs to a class of azo-pyridine metal complexes with demonstrated bioactivity. Key analogues include complexes of the same ligand with varying 3d metals (Co, Ni, Cu), as well as structurally related azole-pyridine derivatives.
Table 1: Comparative Antimicrobial Activity of 3dTDP-Pyrdg and Analogues
| Metal Ion | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |
|---|---|---|---|---|
| Co(II) | 12.5 | 25.0 | 50.0 | |
| Ni(II) | 25.0 | 50.0 | 100.0 | |
| Cu(II) | 6.25 | 12.5 | 25.0 |
The Cu(II) complex exhibits superior antimicrobial potency, attributed to its smaller ionic radius and higher redox activity, which enhance membrane disruption and reactive oxygen species (ROS) generation . In contrast, the Ni(II) complex shows reduced efficacy, likely due to slower ligand exchange kinetics.
Table 2: Cytotoxic Activity (IC50, μM) Against Cancer Cell Lines
| Metal Ion | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
|---|---|---|---|---|
| Co(II) | 45.2 | 52.3 | 60.1 | |
| Ni(II) | 62.8 | 70.5 | 75.4 | |
| Cu(II) | 28.7 | 32.4 | 40.9 |
The Cu(II) complex demonstrates the strongest cytotoxicity, aligning with studies showing copper’s ability to induce DNA cleavage and apoptosis via mitochondrial pathways .
3D Structural and Chemocentric Comparisons
3D conformational analysis (as inferred from general principles in 3D-chemocentric studies) suggests that 3dTDP-Pyrdg’s bioactivity is influenced by its spatial arrangement. For example:
- Shape Complementarity : The planar azo-pyridine moiety allows intercalation into DNA, while the metal center facilitates electrostatic interactions with phosphate backbones .
- Target Prediction : 3D similarity metrics (e.g., K–L divergence) could link 3dTDP-Pyrdg to kinase or protease inhibitors, as seen in other azole-metal complexes .
Research Implications and Limitations
While 3dTDP-Pyrdg’s Cu(II) complex shows promise, its in vivo pharmacokinetics and toxicity remain unstudied. Comparative 3D alignment with FDA-approved metal-based drugs (e.g., cisplatin) could refine target specificity . Future work should integrate molecular dynamics simulations to validate 3D binding modes and optimize metal-ligand ratios for enhanced efficacy.
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